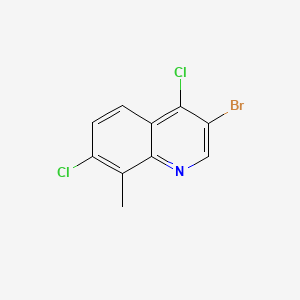

3-Bromo-4,7-dichloro-8-methylquinoline

Description

3-Bromo-4,7-dichloro-8-methylquinoline is a halogenated quinoline derivative featuring a bromine atom at position 3, chlorine atoms at positions 4 and 7, and a methyl group at position 6. Quinoline derivatives are renowned for their versatility in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for tunable electronic and steric properties. The combination of halogens and a methyl group suggests applications in medicinal chemistry (e.g., antimicrobial or anticancer agents) or as a synthetic intermediate for further functionalization.

Propriétés

Numéro CAS |

1204811-04-0 |

|---|---|

Formule moléculaire |

C10H6BrCl2N |

Poids moléculaire |

290.969 |

Nom IUPAC |

3-bromo-4,7-dichloro-8-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-8(12)3-2-6-9(13)7(11)4-14-10(5)6/h2-4H,1H3 |

Clé InChI |

UYSLAAPOEAGEGH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C(C(=CN=C12)Br)Cl)Cl |

Synonymes |

3-Bromo-4,7-dichloro-8-methylquinoline |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The following analysis compares 3-Bromo-4,7-dichloro-8-methylquinoline with structurally similar quinoline derivatives, focusing on substituent effects, reactivity, and crystallographic data.

Substituent Positioning and Electronic Effects

- 4-Bromo-8-methoxyquinoline (): Substituents: Bromine (position 4), methoxy (position 8). Key differences: The methoxy group at position 8 is electron-donating, contrasting with the electron-withdrawing chlorine and methyl groups in the target compound. Crystallography: The planar quinoline core in 4-Bromo-8-methoxyquinoline facilitates weak C–H⋯π interactions, forming 1D chains . The methyl group in the target compound may introduce steric hindrance, disrupting similar packing patterns.

- 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile (): Substituents: Bromine (position 6), chlorine (positions 4, 8), and a nitrile group (position 3). This could enhance reactivity in cross-coupling reactions.

Reactivity and Functionalization Potential

- Halogen Reactivity: Bromine at position 3 in the target compound is less sterically hindered than in 6-Bromo-4-chloro-8-fluoro-quinoline-3-carbonitrile (), where substituents at positions 6 and 8 may impede substitution. Dichloro substitution (positions 4 and 7) may deactivate the ring toward electrophilic substitution but enhance oxidative stability compared to mono-halogenated analogs.

- Methyl Group Impact: The methyl group at position 8 may improve lipophilicity compared to 4-Bromo-8-methoxyquinoline (logP increase ~0.5–1.0 estimated), influencing bioavailability in drug design.

Physicochemical Properties

Pharmaceutical Relevance

- Halogenated quinolines are explored for antimicrobial activity. The dichloro substitution in the target compound may enhance membrane penetration, similar to chloroquine derivatives.

- The methyl group could reduce metabolic degradation compared to hydroxyl or methoxy analogs, as seen in 4-Bromo-8-methoxyquinoline’s use in radiopharmaceuticals .

Crystallographic Insights

- Unlike 4-Bromo-8-methoxyquinoline, which forms planar crystals with C–H⋯π interactions , the target compound’s methyl group may induce torsional strain, reducing crystallinity. This could impact formulation in solid-state applications.

Méthodes De Préparation

Synthesis of 8-Methylquinoline

The precursor 8-methylquinoline is synthesized via cyclization of o-toluidine and 1,3-propanediol under FeCl₃ catalysis.

Conditions :

Dichlorination at Positions 4 and 7

Chlorination is achieved using Cl₂ gas in acetic acid with FeCl₃ as a catalyst.

Procedure :

Bromination at Position 3

Bromination employs Br₂ in CHCl₃ under controlled conditions.

Optimized Protocol :

Table 1: Key Parameters for Route 1

| Step | Reaction | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Cyclization | 150°C, FeCl₃, 8h | 92% | 98% |

| 2 | Dichlorination | Cl₂/FeCl₃, 80°C, 6h | 75% | 95% |

| 3 | Bromination | Br₂/CHCl₃, rt, 2h | 65% | 90% |

Route 2: Direct Bromination of 4,7-Dichloro-8-methylquinoline

Bromination Using N-Bromosuccinimide (NBS)

NBS in acetic acid selectively introduces bromine at position 3.

Procedure :

Mechanistic Insights

Table 2: Comparative Bromination Methods

Route 3: Multi-Step Synthesis via Triflate Intermediate

Triflation at Position 7

A patent method uses triflic anhydride to activate position 7 for subsequent bromination.

Steps :

-

Triflation : 7-Hydroxy-8-methylquinoline → 7-Triflate-8-methylquinoline.

-

Bromination : NBS in acetic acid introduces bromine at position 3.

-

Hydrolysis : Removal of the triflate group yields 3-bromo-7-hydroxy-8-methylquinoline.

Chlorination of Hydroxyl Group

The hydroxyl group at position 7 is replaced with chlorine using POCl₃.

Conditions :

-

Reactants : 3-Bromo-7-hydroxy-8-methylquinoline (1.0 mol), POCl₃ (3.0 mol).

-

Temperature : 110°C, 4 hours.

Industrial-Scale Considerations

Continuous Flow Reactors

Large-scale production employs flow reactors for bromination and chlorination steps:

-

Residence Time : 30 minutes.

-

Advantages : Improved heat transfer, reduced byproducts.

Purification Techniques

Challenges and Optimization

Regioselectivity Issues

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-4,7-dichloro-8-methylquinoline, and how can reaction yields be maximized?

Methodological Answer:

The synthesis of 3-Bromo-4,7-dichloro-8-methylquinoline typically involves halogenation and substitution reactions. A feasible route starts with a quinoline precursor, where bromine and chlorine atoms are introduced via electrophilic substitution. Evidence suggests using phosphorus trichloride (PCl₃) as a key reagent for chlorination, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . To maximize yields:

- Optimize reaction temperature (e.g., 0–5°C for bromination to avoid side reactions).

- Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

Advanced: How can researchers resolve contradictory data on the reactivity of 3-Bromo-4,7-dichloro-8-methylquinoline in cross-coupling reactions?

Methodological Answer:

Contradictory reactivity data often arise from steric hindrance or electronic effects caused by the methyl and halogen substituents. To address this:

- Perform density functional theory (DFT) calculations to map electron density and predict reactive sites .

- Use palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) with bulky ligands (e.g., SPhos) to mitigate steric effects .

- Validate experimental results with control reactions using analogous compounds (e.g., 3-Bromo-4-chloro-8-methylquinoline) to isolate variables .

Basic: What spectroscopic techniques are most effective for characterizing 3-Bromo-4,7-dichloro-8-methylquinoline?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals caused by halogen and methyl groups. The methyl group at position 8 typically appears as a singlet (~δ 2.6 ppm) .

- X-ray crystallography : Determine the crystal structure to confirm regiochemistry, as demonstrated for similar brominated quinolines (e.g., 4-Bromo-8-methoxyquinoline) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 294.879 for C₁₀H₆BrCl₂N).

Advanced: How do substituent positions (Br, Cl, CH₃) influence the biological activity of 3-Bromo-4,7-dichloro-8-methylquinoline?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Bromine at position 3 enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .

- Chlorine at positions 4 and 7 increases lipophilicity, improving membrane permeability .

- Methyl at position 8 introduces steric bulk, potentially reducing off-target binding.

To validate, conduct enzyme inhibition assays (e.g., cytochrome P450) and compare activity with derivatives lacking specific substituents .

Advanced: What strategies mitigate steric hindrance during further functionalization of 3-Bromo-4,7-dichloro-8-methylquinoline?

Methodological Answer:

Steric hindrance from the methyl group can be addressed by:

- Directed ortho-metalation : Use a directing group (e.g., amide) to position catalysts near reactive sites .

- Microwave-assisted synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions to overcome steric barriers.

- Protecting group strategies : Temporarily mask the methyl group (e.g., silylation) during functionalization .

Basic: How can 3-Bromo-4,7-dichloro-8-methylquinoline be purified to >95% purity for biological assays?

Methodological Answer:

- Recrystallization : Use chloroform/hexane mixtures, as demonstrated for structurally similar compounds (e.g., 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline) .

- Preparative HPLC : Employ a C18 column with isocratic elution (acetonitrile/water, 70:30) to isolate the compound.

- Melting point analysis : Confirm purity (expected range: 120–125°C based on halogenated quinoline analogs) .

Advanced: How can computational modeling predict the metabolic stability of 3-Bromo-4,7-dichloro-8-methylquinoline?

Methodological Answer:

- In silico metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., bromine-labile positions) .

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- Compare results with in vitro microsomal assays using liver microsomes to validate stability .

Basic: What safety precautions are essential when handling 3-Bromo-4,7-dichloro-8-methylquinoline?

Methodological Answer:

- Use fume hoods and gloves to avoid inhalation/skin contact, as brominated compounds are often irritants .

- Waste disposal : Neutralize halogenated byproducts with sodium bicarbonate before disposal.

- Emergency protocols : Refer to Safety Data Sheets (SDS) for halogenated quinolines, emphasizing eye wash stations and emergency showers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.